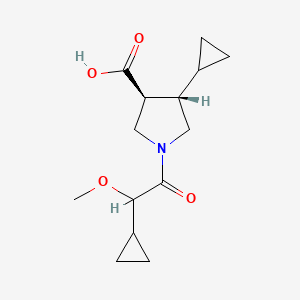![molecular formula C20H21NO4 B7341168 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid](/img/structure/B7341168.png)
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid, also known as MCCB, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MCCB is a member of the benzoic acid family and has a unique molecular structure that allows it to interact with specific biological targets.
Mécanisme D'action
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid is believed to exert its therapeutic effects through its interaction with specific biological targets. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, as well as reduce inflammation and pain by modulating the activity of specific proteins. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific research studies. It has been shown to inhibit the growth of cancer cells, reduce inflammation and pain, and have neuroprotective effects. This compound has also been shown to modulate specific protein activity and reduce oxidative stress in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties. Additionally, this compound has shown potential therapeutic applications in various scientific research studies, making it a promising candidate for further investigation. However, one limitation of using this compound in lab experiments is its limited availability, which can make it difficult to obtain for certain studies.
Orientations Futures
There are several potential future directions for the study of 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid. One direction could involve further investigation into its potential use as an anticancer agent, particularly in combination with other chemotherapeutic agents. Another direction could involve studying its potential use in treating neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research could be conducted to better understand the mechanism of action of this compound and its potential interactions with other biological targets.
Méthodes De Synthèse
The synthesis of 4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid involves several steps starting with the reaction of 3-(3-methoxyphenyl)cyclobutanone with chloroacetyl chloride to form 3-(3-methoxyphenyl)cyclobutanone chloroacetyl derivative. This derivative is then reacted with methylamine to form the corresponding amide. The final step involves the reaction of the amide with 4-bromobenzoic acid to form this compound.
Applications De Recherche Scientifique
4-[[3-(3-Methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid has shown potential therapeutic applications in various scientific research studies. It has been studied as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. This compound has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to have neuroprotective effects. Additionally, this compound has been studied for its potential use in treating inflammation and pain.
Propriétés
IUPAC Name |
4-[[3-(3-methoxyphenyl)cyclobutyl]-methylcarbamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-21(19(22)13-6-8-14(9-7-13)20(23)24)17-10-16(11-17)15-4-3-5-18(12-15)25-2/h3-9,12,16-17H,10-11H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKYLGFVBRLOXGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)C2=CC(=CC=C2)OC)C(=O)C3=CC=C(C=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(3S)-3-[(2-methyloxane-3-carbonyl)amino]-3-naphthalen-2-ylpropanoic acid](/img/structure/B7341092.png)
![(2S)-2-(3-methoxyphenyl)-2-[(2-methyloxane-3-carbonyl)amino]acetic acid](/img/structure/B7341101.png)
![(2R,6R)-4-[2-(3-methoxycyclohexyl)acetyl]-6-methylmorpholine-2-carboxylic acid](/img/structure/B7341106.png)

![(2R,6R)-6-methyl-4-[2-(1,3-thiazol-4-yl)acetyl]morpholine-2-carboxylic acid](/img/structure/B7341114.png)
![(1R,2R)-N-[(2,5-difluorophenyl)methyl]-2-(4-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B7341133.png)
![(2R,3R)-N-[(4-methylsulfanyloxan-4-yl)methyl]-3-phenyl-1,4-dioxane-2-carboxamide](/img/structure/B7341143.png)
![[4-(1-hydroxyethyl)piperidin-1-yl]-[(2R,3R)-3-phenyloxolan-2-yl]methanone](/img/structure/B7341147.png)
![1-[(2R)-4-benzyl-2-methylpiperazin-1-yl]-2-(5-ethylpyridin-2-yl)ethanone](/img/structure/B7341154.png)
![[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B7341158.png)
![7-[(1R,2R)-2-(4-methoxyphenyl)cyclopropanecarbonyl]-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B7341174.png)
![(1R,2S)-N-[(4-methylsulfanyloxan-4-yl)methyl]-2-(2-oxopyrrolidin-1-yl)cyclohexane-1-carboxamide](/img/structure/B7341175.png)
![(2R,6R)-4-benzyl-6-methyl-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]morpholine-2-carboxamide](/img/structure/B7341182.png)
![(6S)-6-[2-(3-fluorophenyl)-3-methylpyrrolidine-1-carbonyl]-1,3-diazinane-2,4-dione](/img/structure/B7341189.png)
